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Compound of Interest

Compound Name: 2-(3-Bromophenyl)morpholine
CAS No.: 1018612-02-6
Cat. No.: B1517816
Get Quote
. J

Chemical Properties, Synthesis, and Pharmacological Applications

Part 1: Executive Summary & Structural Identity[1]

2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a heterocyclic secondary amine
belonging to the 2-aryl-morpholine class.[1] Structurally, it represents the desmethyl analogue
of the research chemical 3-Bromophenmetrazine (3-BPM).[1] Unlike its methylated counterpart,
this scaffold lacks the steric bulk at the 3-position, potentially altering its binding kinetics at
monoamine transporters (MATS).[1]

In drug discovery, this compound serves two critical roles:

e Pharmacological Probe: As a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)
scaffold used to map the steric tolerance of the dopamine transporter (DAT) orthosteric
binding site.

e Synthetic Intermediate: The aryl bromide moiety functions as a versatile "handle" for
Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, allowing rapid diversification of
the aryl ring in library synthesis.[1]
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hysicochemical Profile[11[21[31[41[51[61[Z1I8]

Property Value | Descriptor Relevance
IUPAC Name 2-(3-Bromophenyl)morpholine Official nomenclature
Molecular Formula C10H12BrNO Stoichiometry
_ Small molecule drug space
Molecular Weight 242.11 g/mol
(<500 Da)
CAS Number 1018612-02-6 Unique Identifier

LogP (Predicted)

~21-24

Lipophilic; crosses Blood-Brain
Barrier (BBB)

pKa (Base)

~8.4 (Morpholine nitrogen)

Exists as cation at
physiological pH (7.[1][2]4)

H-Bond Donors

1 (Secondary Amine)

Key for Aspartate anchoring in
MATs

H-Bond Acceptors

2 (N and Ether O)

Receptor interaction points

Appearance

Clear to pale yellow oil (Free

base)

Oxidation sensitive

Part 2: Synthetic Methodology (High-Fidelity

Protocol)

While various routes exist, the Epoxide Ring-Opening/Cyclization pathway offers the highest

regioselectivity and atom economy for research-grade synthesis, avoiding the multiproduct

mixtures common in direct alkylation of alpha-haloketones.[1]

Reaction Scheme (DOT Visualization)
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Figure 1: Synthetic pathway via the styrene oxide intermediate, prioritizing regiocontrol.[1]

Detailed Protocol

Step 1: Epoxidation (Corey-Chaykovsky Reaction)[1]

e Reagents: Trimethylsulfonium iodide (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion),
DMSO (anhydrous).

o Procedure: Generate the sulfur ylide in situ at 0°C under Argon. Add 3-bromobenzaldehyde
dropwise.[1] Allow to warm to Room Temperature (RT) for 2 hours.

o Causality: The sulfur ylide attacks the carbonyl carbon.[1] The subsequent collapse of the
betaine intermediate forms the epoxide.[1] Critical Control: Keep strictly anhydrous to
prevent ylide quenching.[1]

Step 2: Aminolysis (Ring Opening)
» Reagents: 3-Bromostyrene oxide, Ethanolamine (excess, 5 eq).
e Procedure: Dissolve epoxide in MeOH. Add ethanolamine.[1] Reflux for 4-6 hours.

o Causality: Nucleophilic attack by the amine occurs primarily at the less substituted carbon of
the epoxide (steric control), yielding the desired regioisomer. Excess amine prevents
polymerization.[1]

Step 3: Cyclization (Acid-Mediated Dehydration)[1]
e Reagents: 70% Sulfuric Acid (Hz2SOa4).

e Procedure: Treat the isolated amino-alcohol with H2SOa4 at 140°C for 2 hours. Neutralize
carefully with NaOH/Ice.[1] Extract with DCM.[1]

» Mechanism: Protonation of the hydroxyl group creates a good leaving group (water),
followed by intramolecular nucleophilic attack by the ether oxygen (or vice versa depending
on specific conditions/protection) to close the morpholine ring.

Part 3: Pharmacological Mechanisms[1][10]
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2-(3-Bromophenyl)morpholine acts primarily as a monoamine transporter modulator.[1] Its
structural congruence with phenmetrazine dictates its binding mode, but the bromine
substituent introduces unique electronic and lipophilic factors.[1]

Mechanism of Action: Monoamine Reuptake Inhibition[1]
[11]

The compound functions as an inhibitor of the Dopamine Transporter (DAT) and
Norepinephrine Transporter (NET).

e Binding Site: It binds to the orthosteric S1 site of the transporter (central binding cavity).

« lonic Interaction: The protonated nitrogen (at physiological pH) forms a salt bridge with a
conserved Aspartate residue (Asp79 in DAT) in the transmembrane domain.

e Halogen Bond: The 3-bromo substituent likely occupies a hydrophobic sub-pocket.[1] The
high lipophilicity of the bromine atom enhances affinity for the NET compared to the
unsubstituted phenylmorpholine.[1]

Signaling Pathway Diagram[1]
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Figure 2: Pharmacodynamic cascade showing the inhibition of DAT and subsequent synaptic

dopamine accumulation.[1]

Structure-Activity Relationship (SAR) Insights

o 3-Position Substitution: The lack of a methyl group at the 3-position (compared to 3-BPM)

generally increases metabolic susceptibility to oxidative deamination but may allow for a

tighter fit in the transporter pocket if steric bulk is a limiting factor in the specific isoform.[1]

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1517816/docs?utm_src=pdf-body-img#technical-monograph-2-3-bromophenyl-morpholine
https://hymasynthesis.com/
https://hymasynthesis.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1517816?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Meta-Bromine: The electron-withdrawing nature of Br lowers the electron density of the
aromatic ring, potentially reducing metabolic oxidation at the ring itself while increasing
lipophilicity (LogP), facilitating BBB penetration.[1]

Part 4: Safety & Handling (MSDS Summary)

This compound is a potent bioactive amine and must be handled with strict "Potent Compound”
protocols.[1]

e Hazard Statements:
o H302: Harmful if swallowed.[1]
o H315/H319: Causes skin and serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

e Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base readily absorbs CO:
from air (carbamate formation) and oxidizes.

» Disposal: High-temperature incineration with scrubber for nitrogen oxides and bromine
gases.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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